![molecular formula C21H23N5O4 B2749060 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1002482-26-9](/img/structure/B2749060.png)
2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Biological Activity
The compound 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide , with the CAS number 1171725-67-9 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H23N7O4 with a molecular weight of 485.5 g/mol . The structural complexity includes a pyrazole and pyrimidine moiety, which are common in various biologically active compounds.
Property | Value |
---|---|
Molecular Formula | C25H23N7O4 |
Molecular Weight | 485.5 g/mol |
CAS Number | 1171725-67-9 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Anticancer Activity
Several studies have explored the anticancer potential of compounds containing pyrazole and pyrimidine structures. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For example:
- Inhibition of Kinases : Compounds with similar structures have been reported to inhibit specific kinases that are crucial for cancer cell survival.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in vitro, suggesting that this compound may promote programmed cell death in malignant cells.
Anti-inflammatory Properties
Research has also indicated that the compound may possess anti-inflammatory properties. Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory activity could be attributed to modulation of cytokine release and inhibition of inflammatory mediators.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant reduction in cell viability compared to untreated controls.
- Animal Models : Animal studies have shown that administration of the compound led to reduced tumor size and improved survival rates in models of breast cancer.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar in structure to 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide exhibit significant anticancer properties. For instance, derivatives targeting specific pathways in cancer cell metabolism have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer types, including hepatocellular carcinoma (HCC) .
Anti-inflammatory Properties
Compounds with similar frameworks have been explored for their anti-inflammatory effects. The presence of the pyrazole ring is known to enhance the anti-inflammatory activity by inhibiting key enzymes involved in inflammation pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for further development as an anti-inflammatory agent.
Antimicrobial Activity
The ethoxyphenoxy group has been associated with enhanced antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound could be investigated for its potential as an antimicrobial agent.
Neurological Applications
Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Research into compounds that modulate neurotransmitter systems or provide neuroprotection against oxidative stress could benefit from exploring this compound's properties.
Several case studies highlight the efficacy of structurally related compounds:
- Case Study on Hepatocellular Carcinoma : A study demonstrated that compounds targeting metabolic pathways in HCC cells led to significant reductions in tumor size and improved survival rates in animal models .
- Anti-inflammatory Research : Research on pyrazole derivatives indicated their ability to reduce inflammation markers in vitro and in vivo models of arthritis, suggesting a pathway for therapeutic application .
- Antimicrobial Efficacy : A comparative study showed that compounds with similar ethoxy groups had enhanced activity against resistant bacterial strains, indicating potential for development as new antibiotics .
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-3-29-14-7-9-15(10-8-14)30-12-19(27)23-18-11-13(2)25-26(18)21-22-17-6-4-5-16(17)20(28)24-21/h7-11H,3-6,12H2,1-2H3,(H,23,27)(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLAUBBGACIVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.